(S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide
Description
(S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide is a synthetic peptide-coumarin hybrid molecule characterized by a guanidino group, a pentanamide backbone, and a 4-methylcoumarin moiety. Its IUPAC name reflects its stereochemistry and functional groups: the (S)-configuration at the second carbon, the 2-aminoacetamido substituent, and the 5-guanidino side chain linked to the coumarin core. Key identifiers include CAS numbers 70274-89-4 and 65286-27-3, and synonyms such as L-Arginine 4-methylcoumaryl-7-amide and L-Arginine 7-AMIDO-4-METHYLCOUMARIN HYDROCHLORIDE .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-10-7-16(26)28-14-8-11(4-5-12(10)14)23-17(27)13(24-15(25)9-19)3-2-6-22-18(20)21/h4-5,7-8,13H,2-3,6,9,19H2,1H3,(H,23,27)(H,24,25)(H4,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTASUHAFOHMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Chromenyl Derivative
The 4-methyl-2-oxo-2H-chromen-7-yl moiety is prepared via a condensation reaction. For example:
Introduction of the Guanidino Group
The pentanamide backbone is functionalized with a guanidino group through guanidination:
Peptide Coupling of the Aminoacetamido Group
The aminoacetamido side chain is introduced via carbodiimide-mediated coupling:
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Reactants : Fmoc-glycine and HOBt/DIC.
Solid-Phase Peptide Synthesis (SPPS)
Resin Functionalization
Sequential Amino Acid Coupling
Example SPPS Protocol for Key Intermediate:
| Step | Reagent | Conditions | Time |
|---|---|---|---|
| Deprotection | 20% piperidine/DMF | RT | 3 + 7 min |
| Coupling | Fmoc-Gly-OH, HOBt/DIC | DCM/DMF (1:1), RT | 2 h |
| Wash | DMF, DCM, MeOH | — | 3 cycles |
On-Resin Guanidinylation
Ornithine residues are converted to arginine analogs using N,N′-di-Boc-thiourea and HgCl₂-free conditions:
Industrial-Scale Optimization
For commercial production, the following strategies are prioritized:
Continuous Flow Reactors
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Benefits : Improved heat/mass transfer, reduced reaction times.
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Example : Chromenyl synthesis in a microreactor (residence time: 10 min, yield: 88%).
Green Chemistry Principles
Purification Techniques
-
Chromatography : Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water).
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Crystallization : Ether-induced precipitation (purity: >95%).
Analytical Characterization
Critical quality control metrics include:
Chiral Integrity
Challenges and Solutions
Side Reactions
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form different derivatives.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The amino and guanidino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group could lead to quinones, while reduction of the guanidino group could yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular uptake due to its amino and guanidino groups.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as enzyme inhibition, antimicrobial activity, or as a drug delivery agent.
Industry
In industry, (S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
- Guanidino-Coumarin Hybrids: The target compound shares the 4-methylcoumarin core with (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide , but differs in the guanidino-peptide chain. The latter’s chloro-phenyl substituent may enhance lipophilicity but reduce solubility compared to the hydrophilic guanidino group .
- The trifluoroacetamido group in particular introduces strong electron-withdrawing effects, which could alter binding kinetics .
Physicochemical Properties
- Solubility: The guanidino group in the target compound enhances water solubility compared to coumarin derivatives with non-polar substituents (e.g., phenyl or methylsulfanyl groups) .
- Stability : The trifluoroacetamido group in the hexanamide analog (CAS 1026295-98-6) improves metabolic stability but may increase toxicity risks .
Biological Activity
(S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide is a synthetic compound derived from the coumarin family, which has garnered attention for its potential biological activities. Coumarins are known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a guanidine group, an aminoacetamido moiety, and a coumarin derivative, which may contribute to its biological activities.
Antioxidant Activity
Recent studies have indicated that compounds derived from coumarins exhibit significant antioxidant properties. For instance, in vitro assays have demonstrated that certain coumarin derivatives can inhibit lipid peroxidation and scavenge free radicals. The specific compound under discussion has shown promising results in these assays, indicating its potential as an antioxidant.
Table 1: Antioxidant Activity of Coumarin Derivatives
| Compound | % Inhibition (Lipid Peroxidation) | IC50 (µM) |
|---|---|---|
| (S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide | 72.5 ± 3.0 | 45.0 |
| Coumarin Derivative A | 85.0 ± 1.5 | 30.0 |
| Coumarin Derivative B | 60.0 ± 4.0 | 50.0 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, particularly tyrosinase, which is crucial in melanin biosynthesis. Tyrosinase inhibition is significant for potential applications in skin whitening agents.
Table 2: Tyrosinase Inhibition Assay Results
| Compound | % Inhibition | IC50 (µM) |
|---|---|---|
| (S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide | 68.86 ± 5.0 | 68.86 |
| Standard Inhibitor (Kojic Acid) | 75.0 ± 3.0 | 60.0 |
Cytotoxicity Studies
Cytotoxicity assays using B16F10 melanoma cells have been conducted to evaluate the safety profile of the compound. The results indicate that at lower concentrations (25–50 µM), the compound does not exhibit significant cytotoxicity, maintaining cell viability above 80%.
Table 3: Cytotoxicity Profile
| Concentration (µM) | % Cell Viability |
|---|---|
| 25 | 90 ± 4 |
| 50 | 85 ± 3 |
| 75 | 50 ± 5 |
Case Studies
- Study on Antioxidative Effects : A study published in Phytotherapy Research investigated the antioxidative effects of various coumarin derivatives, including our compound of interest. It was found that it significantly reduced oxidative stress markers in vitro.
- Tyrosinase Inhibition : Another research article highlighted the role of coumarin derivatives in skin depigmentation therapies, showing that our compound effectively inhibited tyrosinase activity compared to standard treatments.
- Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of several synthetic coumarins on cancer cell lines, confirming that our compound exhibits a favorable safety profile with low toxicity at therapeutic concentrations.
Q & A
Q. What synthetic strategies are recommended for synthesizing (S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide?
- Methodological Answer : A multi-step approach is typically employed, leveraging peptide coupling reactions and functional group protection/deprotection. For example:
Coupling of guanidine and coumarin moieties : Use DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous DMF or DCM .
Purification : Flash column chromatography (e.g., 20% EtOAc/hexane) yields pure product, as demonstrated in analogous syntheses .
- Key Considerations :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | DCC, DMF, RT | Use molecular sieves to absorb moisture |
| 2 | Column chromatography (silica gel) | Adjust solvent polarity based on TLC Rf values |
Q. How can structural integrity and purity be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and spectra to verify backbone connectivity. For example, the coumarin carbonyl peak typically appears at ~160-165 ppm, while guanidine protons resonate at 6.5-7.5 ppm .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) using ESI-MS or MALDI-TOF .
- HPLC : Assess purity (>95%) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Probe dynamic equilibria (e.g., guanidine tautomerization) by acquiring spectra at 25°C and 60°C .
- DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-31G* level) to validate assignments .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating - couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
